molecular formula C30H26N4O B2681566 N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 337483-25-7

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No. B2681566
M. Wt: 458.565
InChI Key: KLAWDIPKUBSYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including the reactants, products, and mechanism.



Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions involving aminophenyl carbinol with nitriles, leading to new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These compounds undergo further chemical modifications, such as methylation and hydrolysis, to form respective amides (Gromachevskaya, Kaigorodova, & Konyushkin, 2017). This indicates a robust framework for synthesizing and modifying quinazoline compounds for specific research applications.

Antimicrobial and Anticonvulsant Activities

Some quinazoline derivatives have been evaluated for their antimicrobial activities, showing potential as new therapeutic agents against various bacterial and fungal infections. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been prepared and assessed for their antimicrobial effectiveness, with certain compounds demonstrating good activity compared to standard drugs (Patel & Shaikh, 2011). Additionally, quinazolinone derivatives have shown significant anticonvulsant activity in preclinical models, highlighting their potential in treating seizure disorders (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

Chemical Synthesis Techniques

The development of novel synthesis methods for quinazoline derivatives is a key area of research, offering more efficient and versatile approaches to creating these compounds. For example, a facile one-pot synthesis technique has been developed for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-aryl-quinazolin-4(3H)-ones, showcasing the innovation in synthesis methodologies that can be applied to similar compounds (Mohebat, Raja, & Mohammadian, 2015).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications for the compound, areas where further research is needed, or upcoming trends in the field.


properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O/c1-19-9-15-26(21(3)17-19)32-29(35)23-11-13-24(14-12-23)31-30-33-27-16-10-20(2)18-25(27)28(34-30)22-7-5-4-6-8-22/h4-18H,1-3H3,(H,32,35)(H,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAWDIPKUBSYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.